N-(4-tert-butylphenyl)-4-cyanobenzamide
Description
N-(4-tert-Butylphenyl)-4-cyanobenzamide is a benzamide derivative characterized by a 4-cyanophenyl group linked via an amide bond to a 4-tert-butylphenyl moiety. Its synthesis involves a nickel-catalyzed reductive aminocarbonylation reaction between 4-iodobenzonitrile and 1-(tert-butyl)-4-nitrobenzene, yielding a pale brown amorphous solid with a 57% efficiency after purification by preparative TLC . The compound’s structural confirmation is supported by $ ^1H $ and $ ^13C $ NMR spectroscopy, which validates the presence of the cyano (-CN) and tert-butyl (-C(CH$3$)$3$) groups .
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-cyanobenzamide |
InChI |
InChI=1S/C18H18N2O/c1-18(2,3)15-8-10-16(11-9-15)20-17(21)14-6-4-13(12-19)5-7-14/h4-11H,1-3H3,(H,20,21) |
InChI Key |
GUIDRRJKPKHEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Impact: The cyano group in this compound is strongly electron-withdrawing, polarizing the amide bond and enhancing hydrogen-bonding capacity compared to electron-donating groups (e.g., methoxy in 4MNB or 4-tert-butyl-N-(4-methoxyphenyl)benzamide ). This contrasts with smaller substituents like chloro (in 4-chlorophenyl analogs ) or nitro groups (in 4MNB ), which balance hydrophobicity and reactivity.
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